molecular formula C11H11BrN2 B15353552 3-Bromo-2,8-dimethylquinolin-4-amine

3-Bromo-2,8-dimethylquinolin-4-amine

Cat. No.: B15353552
M. Wt: 251.12 g/mol
InChI Key: QMCSRWGLSJSCJP-UHFFFAOYSA-N
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Description

3-Bromo-2,8-dimethylquinolin-4-amine is a quinoline derivative featuring a bromine atom at position 3, methyl groups at positions 2 and 8, and an amino group at position 4. Quinoline derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors and bioactive scaffolds .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

3-bromo-2,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11BrN2/c1-6-4-3-5-8-10(13)9(12)7(2)14-11(6)8/h3-5H,1-2H3,(H2,13,14)

InChI Key

QMCSRWGLSJSCJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C)Br)N

Origin of Product

United States

Scientific Research Applications

3-Bromo-2,8-dimethylquinolin-4-amine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2,8-dimethylquinolin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituent positions and functional groups, influencing electronic properties, solubility, and reactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (6), difluoromethylphenyl (4-amine) C₁₆H₁₂N₂BrF₂ 349.01 Electron-withdrawing difluoromethyl group; high yield (83%) synthesis
3-Bromo-8-fluoroquinolin-4-amine Br (3), F (8) C₉H₆BrFN₂ 257.06 Fluoro substituent enhances lipophilicity; commercial availability
4-Amino-3-bromo-5,7-difluoro-2-methylquinoline Br (3), F (5,7), CH₃ (2) C₁₀H₇BrF₂N₂ 273.08 Multiple fluorines increase electronegativity; predicted boiling point 345°C
6-Bromo-N-methylquinolin-4-amine Br (6), CH₃ (N) C₁₀H₉BrN₂ 237.10 N-methylation reduces hydrogen-bonding capacity; priced at $400/g
7-Bromo-3-nitroquinolin-4-amine Br (7), NO₂ (3) C₉H₆BrN₃O₂ 268.07 Nitro group (electron-withdrawing) contrasts with methyl's donating effects

Physical and Spectroscopic Properties

  • Melting Points: 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: 272–274°C . 4-Amino-3-bromo-5,7-difluoro-2-methylquinoline: Predicted density 1.707 g/cm³ and pKa 4.84 .
  • NMR Data: Compound 8 () shows distinct ¹H-NMR signals for the difluoromethyl group (δ 7.14, J=55.7 Hz) and quinoline protons, contrasting with methyl-substituted analogs likely exhibiting upfield shifts for CH₃ groups .

Key Research Findings

Substituent Position Matters : Bromine at position 6 (compound 8) vs. 3 (target compound) alters steric and electronic interactions, affecting binding to biological targets .

Fluorine vs. Methyl: Fluorine substituents (e.g., in 3-Bromo-8-fluoroquinolin-4-amine) enhance metabolic stability compared to methyl groups but reduce electron density .

Synthetic Efficiency : One-step protocols (e.g., compound 8) offer advantages in library generation over multi-step routes .

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